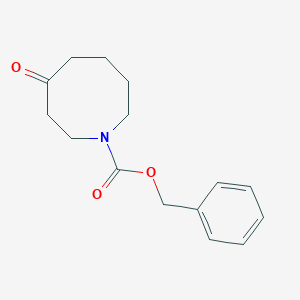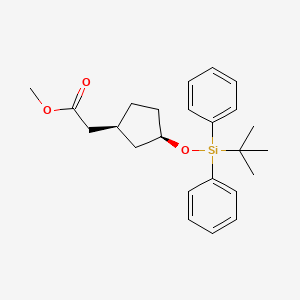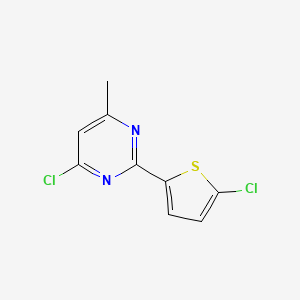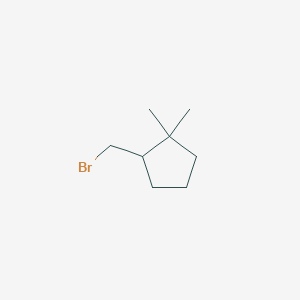![molecular formula C9H14N4 B15277317 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole or pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mecanismo De Acción
The mechanism by which 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl: Another compound with similar structural features.
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Known for its inhibitory effects on specific pathways.
Uniqueness
What sets 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine apart is its specific combination of imidazole and pyrazole rings, which provides a unique interaction profile with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-(6-methylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N4/c1-8-7-9-12(4-2-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3 |
Clave InChI |
VLFMMLFCFVFZFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN(C2=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)



![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
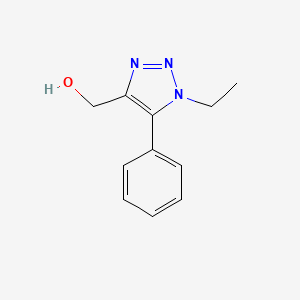
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
